3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol
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Overview
Description
3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol, also known as (1S,2S)-1-(m-Hydroxyphenyl)-2-amino-1-propanol, is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is a diastereomer of metaraminol, a vasopressor used in the treatment of hypotension. It is characterized by the presence of an amino group, a hydroxyl group, and a phenol group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and automated control systems to ensure consistent quality and yield. The use of advanced purification techniques and quality control measures is essential to meet the required standards for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens, nitro compounds). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions include various substituted phenols, amines, and ketones, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular conditions and as a precursor to pharmaceutical drugs.
Mechanism of Action
The mechanism of action of 3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulate enzyme activities, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol include:
Metaraminol: A vasopressor used in the treatment of hypotension.
Epinephrine: A hormone and neurotransmitter with vasopressor and bronchodilator effects.
Norepinephrine: A neurotransmitter involved in the regulation of blood pressure and other physiological functions.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups (amino, hydroxyl, and phenol) and its specific stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and exhibit distinct biological activities .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-[(1S,2S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m0/s1 |
InChI Key |
KQFPTWJLTPOFAS-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)O)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)N)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.